5-Iodo-3-methyl-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C3H3IN2O |
|---|---|
Molecular Weight |
209.97 g/mol |
IUPAC Name |
5-iodo-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C3H3IN2O/c1-2-5-3(4)7-6-2/h1H3 |
InChI Key |
PJMYJYKVKOPCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method includes the acylation of amidoximes with carboxylic acids or their derivatives, followed by cyclization in the presence of reagents such as N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include 3-methyl-1,2,4-oxadiazole derivatives with various substituents replacing the iodine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Antiparasitic Agents
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 5-Iodo-3-methyl-1,2,4-oxadiazole, as scaffolds for developing new antiparasitic drugs. Research indicates that these compounds can inhibit Trypanosoma cruzi cysteine protease, a validated target for antichagasic chemotherapy. The use of quantitative structure-activity relationship (QSAR) models has been instrumental in optimizing these compounds for enhanced efficacy against parasitic infections .
Antimicrobial Activity
The 1,2,4-oxadiazole ring system has been associated with significant antimicrobial properties. Compounds containing this scaffold have demonstrated effectiveness against various bacterial and fungal strains. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting the growth of resistant bacterial strains and various fungi . The structural modifications of these compounds can lead to improved antimicrobial potency.
Anticancer Research
Mechanisms of Action
this compound and its derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms. For example, some compounds have been shown to increase caspase activity and induce cell cycle arrest in cancer cell lines such as MCF-7 and HCT-116 .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives against different types of cancer:
- Maftei et al. synthesized a series of 3,5-diarylsubstituted derivatives that exhibited significant cytotoxicity against a panel of cancer cell lines with IC50 values lower than standard treatments like doxorubicin .
- Mironov et al. reported on compounds that showed enhanced antiproliferative activity against leukemia cell lines compared to traditional chemotherapeutics .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression.
Pathway Modulation: It can modulate pathways like the NF-kB signaling pathway, which is involved in inflammation and cancer progression
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electron-Withdrawing Groups (EWGs) at Position 5
- 5-Nitro-3-phenyl-1,2,4-oxadiazole: The nitro group (another EWG) at position 5 enhances antiproliferative activity against cancer cell lines. For example, compound 8 (5-nitro-substituted) exhibited a GI50 of 4.5 µM against WiDr colon cancer cells, attributed to the para-substituted EWG .
Electron-Donating Groups (EDGs) at Position 3
- 3-Methyl-5-phenyl-1,2,4-oxadiazole : The methyl group (EDG) at position 3 reduces polarity compared to iodine, leading to lower molecular weight (223.28 g/mol) and a melting point of 33–36°C .
- 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole : Aromatic substituents at position 3 increase molecular weight (236.27 g/mol) and enhance π-π stacking interactions, improving binding to biological targets .
Physicochemical Properties
*Calculated based on molecular formula C₃H₃IN₂O.
Biological Activity
5-Iodo-3-methyl-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes such as thymidylate synthase and histone deacetylase, which play crucial roles in DNA synthesis and gene expression.
- Pathway Modulation : It modulates critical signaling pathways, including the NF-kB pathway, which is involved in inflammation and cancer progression.
Biological Activity Overview
This compound exhibits a range of biological activities that can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against bacterial strains, including resistant strains. |
| Anti-inflammatory | Modulates inflammatory responses through pathway inhibition. |
| Analgesic | Shows potential for pain relief through central nervous system interactions. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- A series of oxadiazole derivatives were synthesized and tested for antiproliferative activity using the MTT assay. Several compounds showed significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells .
- In another study, compounds containing the 1,2,4-oxadiazole scaffold demonstrated potent activity against various cancer cell lines. The most effective derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated:
- Compounds derived from the oxadiazole structure showed effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations lower than those required for conventional antibiotics .
Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activities of this compound:
| Study | Activity Tested | Cell Line/Organism | Findings |
|---|---|---|---|
| Study 1 | Antiproliferative | HCT-116, HeLa | Significant cytotoxicity observed |
| Study 2 | Antimicrobial | MRSA | Effective at low concentrations |
| Study 3 | Anti-inflammatory | In vitro models | Modulated NF-kB signaling pathway |
Q & A
Q. What are the established synthetic routes for 5-iodo-3-methyl-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursor amidoximes or halogenation of preformed oxadiazoles. For example, 3-methyl-1,2,4-oxadiazole derivatives can undergo iodination using iodine monochloride (ICl) in dichloromethane under controlled temperatures (0–25°C). Kinetic studies on analogous compounds (e.g., 3-benzoyl-5-phenyl-1,2,4-oxadiazole) highlight the importance of solvent systems (e.g., dioxane/water mixtures) and pH (pS+ scale) in optimizing reaction pathways and minimizing side products .
| Precursor | Halogenation Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methyl-1,2,4-oxadiazole | ICl | CH₂Cl₂ | 65–78 | |
| Amidoxime derivatives | KI, H₂O₂ | EtOH/H₂O | 50–62 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl and iodine groups). The iodine atom induces deshielding in adjacent carbons (~5–10 ppm shifts) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 238.97 for C₃H₄IN₂O) .
- X-ray Crystallography : Resolves crystal packing influenced by iodine’s van der Waals radius and CH⋯N interactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers at 2–8°C, away from light (iodine’s photolability).
- Dispose via halogen-specific waste streams, as iodine may release toxic fumes during combustion .
Advanced Research Questions
Q. How does the iodine substituent in this compound influence its reactivity in base-catalyzed rearrangements?
- Methodological Answer : The iodine atom’s electron-withdrawing effect stabilizes transition states in base-catalyzed pathways. Kinetic studies on 3-formyl-5-phenyl-1,2,4-oxadiazole show that substituents like iodine increase the rate of base-catalyzed rearrangements by 1.5–2× compared to non-halogenated analogs. Computational DFT analyses (e.g., Gibbs free energy of activation) are recommended to quantify electronic effects .
Q. What methodological approaches are used to evaluate the biological activity (e.g., antiviral, anticancer) of this compound derivatives?
- Methodological Answer :
- Antiviral Assays : Plaque reduction assays against human rhinovirus (hRV) using derivatives with IC₅₀ values <10 µM. Cytotoxicity is assessed via MTT assays on Vero cells .
- Anticancer Screening : Derivatives are tested against Src kinase (IC₅₀ ~0.8–2.3 µM) using fluorescence polarization. Molecular docking (AutoDock Vina) predicts iodine’s role in hydrophobic pocket interactions .
Q. How do noncovalent interactions involving the iodine atom affect the crystal packing of this compound?
- Methodological Answer : Iodine participates in CH⋯I and π-hole interactions, as observed in 1,3,4-oxadiazole derivatives. Single-crystal X-ray studies reveal shortened I⋯H distances (~2.9 Å) and dimeric packing motifs. Hirshfeld surface analysis quantifies these interactions, with iodine contributing 12–15% to total surface contacts .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?
Q. What role does the iodine atom play in modulating the electronic properties and antioxidant capacity of 1,2,4-oxadiazole derivatives?
- Methodological Answer : Iodine’s electronegativity increases redox potential, enhancing radical scavenging (e.g., DPPH assay IC₅₀ ~35 µM vs. 50 µM for non-iodinated analogs). Cyclic voltammetry shows a 0.2 V anodic shift in oxidation peaks, correlating with improved electron-donating capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
